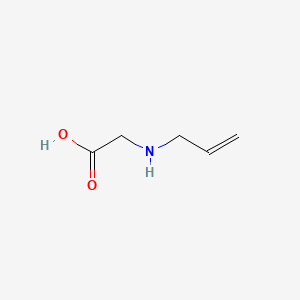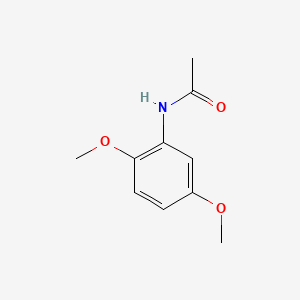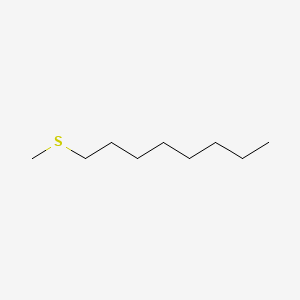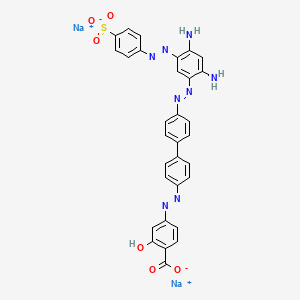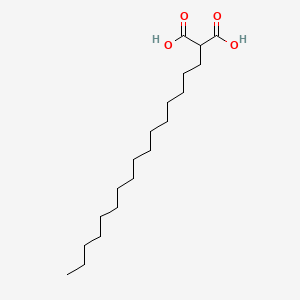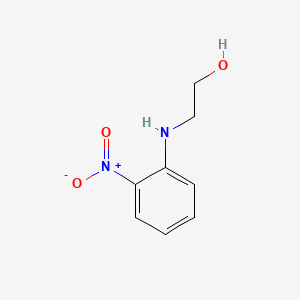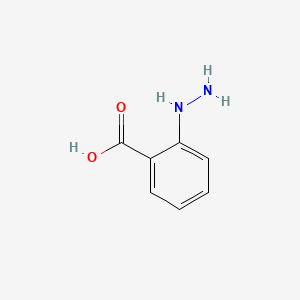
7-Ethoxybenzofuran-2-carboxylic acid
Overview
Description
7-Ethoxybenzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 206559-61-7 . It has a molecular weight of 206.2 . The IUPAC name for this compound is 7-ethoxy-1-benzofuran-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 361.4±22.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.1±3.0 kJ/mol . The flash point is 172.4±22.3 °C . The index of refraction is 1.602 . The molar refractivity is 54.6±0.3 cm^3 . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Synthetic Applications
Synthesis of Heterocyclic Compounds
7-Ethoxybenzofuran-2-carboxylic acid is used in the synthesis of various heterocyclic compounds. For instance, it's involved in the waste-free synthesis of condensed heterocyclic compounds like isocoumarin derivatives, exhibiting properties like solid-state fluorescence (Shimizu et al., 2009). It also plays a role in forming novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, useful in spectroscopy (Jiang et al., 2012).
Synthesis of Antimicrobial Agents
The acid is used in synthesizing pyridine derivatives with potential antimicrobial properties. This involves the preparation of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives (Patel et al., 2011).
Preparation of Aromatic Carboxylic Acids
It is also utilized in methods for synthesizing hydroxybenzoic and hydroxynaphthoic acids, demonstrating a broad range of practical applications (Suerbaev et al., 2015).
Chemical Analysis and Properties
Study of Hydrogen-Bonding Behavior
Research has been conducted on the hydrogen-bonding behavior of ortho substituted benzoic acids, including this compound, using IR spectroscopy. This study provides insights into the molecular interactions in both solid and liquid states (Wang Yan, 1992).
Development of Proton Shuttles
The acid has been explored as a proton shuttle for the selective functionalization of indole C-H bonds, showing its potential in organic synthesis (Pi et al., 2018).
Reduction of Hydroxyaromatic Carboxylic Acids
It is also involved in the reduction of hydroxyaromatic carboxylic acids through ethoxycarbonyl derivatives, a process that is important in organic synthesis (Minami & Kijima, 1979).
Medicinal Chemistry and Pharmacology
Synthesis of Analgesic Agents
The acid is used in synthesizing 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, which exhibit analgesic properties. This highlights its role in the development of pain-relief medication (Boyle et al., 1986).
Synthesis of Antiallergic Agents
The acid contributes to the synthesis of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, showing potential antiallergic activities comparable to established treatments (Wade et al., 1983).
Safety and Hazards
7-Ethoxybenzofuran-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been found to exhibit a broad range of biological activities, suggesting diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
7-Ethoxybenzofuran-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in neuronal cells, this compound can modulate the activity of neurotransmitter receptors, thereby affecting cell signaling pathways. Additionally, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors . This binding can result in the inhibition or activation of the target molecule’s activity. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing the binding of natural substrates. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and neuroprotection . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while doses above or below this range may be less effective or harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites. For instance, the compound can be metabolized into different derivatives, which may have distinct biological activities. The involvement of this compound in these pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. For example, transporters in the liver can uptake this compound, leading to its concentration in hepatic cells. This localization can influence the compound’s biological activity and its effects on liver function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within cells can determine its interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
7-ethoxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJVZIUEXPTEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352958 | |
| Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-61-7 | |
| Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206559-61-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



